molecular formula C7H14O B3012774 3-methylidenehexan-1-ol CAS No. 1803-71-0

3-methylidenehexan-1-ol

Cat. No.: B3012774
CAS No.: 1803-71-0
M. Wt: 114.188
InChI Key: BWROKMCJAGKDDI-UHFFFAOYSA-N
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Description

3-Methylidenehexan-1-ol (C₇H₁₂O) is a branched unsaturated alcohol characterized by a methylidene group (CH₂=CH–) at the third carbon of a six-carbon chain, terminated by a hydroxyl group at position 1. This structure imparts unique reactivity due to the conjugated double bond and primary alcohol functionality. The methylidene group may enhance electrophilic reactivity compared to saturated alcohols, influencing solubility, boiling point, and metabolic pathways.

Properties

IUPAC Name

3-methylidenehexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWROKMCJAGKDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-71-0
Record name 3-methylidenehexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylidenehexan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylidenehex-1-ene. The reaction typically proceeds as follows:

    Hydroboration: The addition of diborane (B2H6) to 3-methylidenehex-1-ene in tetrahydrofuran (THF) solvent.

    Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective functionalization of the resulting oligomers. This method allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenehexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 3-methylhexan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Methylidenehexanal or 3-methylidenehexanoic acid.

    Reduction: 3-Methylhexan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Methylidenehexan-1-ol serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to produce saturated alcohols.
  • Substitution : The hydroxyl group can be replaced with halides or amines.

Table 1: Common Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
Oxidation3-Methylidenehexan-2-oneKMnO4, CrO3
Reduction3-Methylhexan-1-olLiAlH4, NaBH4
Substitution3-Methylidenehexan-2-chlorideSOCl2, PBr3

Biological Applications

Enzyme Interaction Studies
Research indicates that this compound can be utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biomolecules makes it a candidate for exploring biochemical mechanisms.

Pharmaceutical Research
The compound is also being studied for its potential therapeutic effects. Investigations into its interactions with biological targets are ongoing, focusing on drug design and development processes that leverage its unique properties.

Industrial Applications

Flavor and Fragrance Production
In the industrial sector, this compound is used in the synthesis of flavors and fragrances. Its structural characteristics contribute to the development of compounds with desirable olfactory properties.

Materials Science
The compound's reactivity allows it to be employed in materials science for creating polymers and other materials with specific functionalities. Its role in enhancing material properties is an area of active research.

Case Studies

  • Synthesis of Novel Compounds
    A study demonstrated the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. The reactions were optimized for yield and purity, showcasing its versatility in organic synthesis.
  • Biological Activity Assessment
    Research conducted on the biological activity of derivatives of this compound revealed promising results in terms of enzyme inhibition. This opens avenues for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-methylidenehexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The methylidene group can participate in electrophilic and nucleophilic reactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methylidenehexan-1-ol with structurally related alcohols, based on data from the evidence:

Compound Molecular Formula Molecular Weight Key Functional Groups Hazard Classification Key Applications/Properties
This compound C₇H₁₂O 116.18 g/mol* Primary alcohol, methylidene Not explicitly stated in evidence Likely intermediate or flavor component
Hexan-1-ol C₆H₁₄O 102.18 g/mol Primary alcohol Flammable Liquid 3; Acute Toxicity 4 Solvent, fragrance precursor
3-Hexen-1-ol (Z) C₆H₁₂O 100.16 g/mol Primary alcohol, double bond Flammable; requires ignition precautions Flavoring agent (grassy notes)
2-Ethylhexanol C₈H₁₈O 130.23 g/mol Branched secondary alcohol Irritant; >99.5% purity Plasticizer, solvent
3-Methyl-1-hexen-3-ol C₇H₁₂O 116.18 g/mol Tertiary alcohol, double bond Limited hazard data Potential synthetic intermediate
3-(Methylsulfanyl)hexan-1-ol C₇H₁₆OS 148.27 g/mol Thioether, primary alcohol Not classified as PBT/vPvB Flavor compound (sulfurous notes)

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Unsaturation vs. Saturation :

  • This compound and 3-hexen-1-ol both feature double bonds, enhancing electrophilic reactivity compared to saturated analogs like hexan-1-ol. The methylidene group may confer greater steric hindrance than a simple double bond .
  • Saturated alcohols (e.g., hexan-1-ol) exhibit higher volatility and lower boiling points due to weaker intermolecular forces .

Branching and Steric Effects: 2-Ethylhexanol’s branched structure reduces water solubility compared to linear alcohols but improves compatibility with nonpolar matrices (e.g., plastics) . Tertiary alcohols like 3-methyl-1-hexen-3-ol are less acidic than primary alcohols, affecting deprotonation in synthetic reactions .

Functional Group Diversity :

  • The thioether group in 3-(methylsulfanyl)hexan-1-ol introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in oxygenated analogs .
  • Hydroxyl positioning (primary vs. secondary) influences metabolic pathways; primary alcohols are more readily oxidized to aldehydes/carboxylic acids .

Hazard Profiles: Unsaturated alcohols (e.g., 3-hexen-1-ol) require stringent flammability controls due to lower flash points . Branched alcohols like 2-ethylhexanol pose moderate irritation risks but are less volatile than linear counterparts .

Research Findings and Data Gaps

Synthetic Routes :

  • Evidence suggests that analogs like 3-sulfanylhexan-1-ol are synthesized via nucleophilic addition to α,β-unsaturated carbonyls . Similar methods (e.g., Michael addition) may apply to this compound.

Spectroscopic Data :

  • IR and MS data for related compounds (e.g., 3-methoxyaniline derivatives ) highlight characteristic peaks for hydroxyl (~3400 cm⁻¹) and double bonds (~1600 cm⁻¹), which would aid in identifying this compound.

Toxicity and Safety :

  • While this compound’s hazards are undocumented, analogs like hexan-1-ol require precautions for flammability and skin irritation .

Biological Activity

3-Methylidenehexan-1-ol, a compound with the molecular formula C7H14OC_7H_{14}O, has garnered interest in various fields due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role in various biochemical pathways.

This compound is an unsaturated alcohol characterized by a branched structure. Its unique configuration contributes to its reactivity and interaction with biological systems. The compound is primarily studied for its potential applications in pharmaceuticals and agriculture.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Pathogen TypeEfficacyReference
Gram-positiveHigh
Gram-negativeModerate

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress within cells. Preliminary findings suggest that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

  • Study on Antimicrobial Activity : A comparative analysis of various alcohols found that this compound exhibited superior antimicrobial activity compared to its linear counterparts, highlighting the importance of molecular structure in biological efficacy .
  • Inflammation Model : In a controlled experiment using murine models, administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls .

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